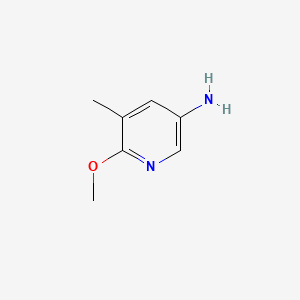

6-Methoxy-5-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEMLHVKBYMWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654558 | |

| Record name | 6-Methoxy-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867012-70-2 | |

| Record name | 6-Methoxy-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 6-Methoxy-5-methylpyridin-3-amine (CAS 867012-70-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Methoxy-5-methylpyridin-3-amine, a key building block in medicinal chemistry and drug discovery.

Core Properties

This compound is a substituted aminopyridine derivative. Its structural features, including the methoxy, methyl, and amino groups on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 867012-70-2 | ChemScene, Chem-Impex |

| Molecular Formula | C₇H₁₀N₂O | ChemScene |

| Molecular Weight | 138.17 g/mol | ChemScene, Chem-Impex |

| Appearance | Off-white crystalline powder | Chem-Impex |

| Melting Point | 38-46 °C | Chem-Impex |

| Boiling Point | 267.6 °C at 760 mmHg | commercial supplier |

| Density | 1.103 g/cm³ | commercial supplier |

| Flash Point | 115.6 °C | commercial supplier |

| Refractive Index | 1.553 | commercial supplier |

| Purity | ≥98% or ≥99% | ChemScene, Chem-Impex |

| Storage | 4°C, protect from light | ChemScene |

Computational Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | ChemScene |

| logP | 0.98082 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route is outlined below, involving nitration, chlorination, methoxylation, and reduction steps.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar aminopyridine compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Nitration of 3-Methylpyridine

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 3-methylpyridine, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the 3-methylpyridine solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 3-methyl-5-nitropyridine.

Step 2: Chlorination of 3-Methyl-5-nitropyridine

-

Dissolve 3-methyl-5-nitropyridine in a suitable solvent (e.g., chlorinated solvent).

-

Introduce a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide with a radical initiator).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-3-methyl-5-nitropyridine.

Step 3: Methoxylation of 2-Chloro-3-methyl-5-nitropyridine

-

Prepare a solution of sodium methoxide in methanol.

-

Add 2-chloro-3-methyl-5-nitropyridine to the sodium methoxide solution.

-

Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

-

Remove the methanol under reduced pressure and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-methoxy-3-methyl-5-nitropyridine.

Step 4: Reduction of 2-Methoxy-3-methyl-5-nitropyridine

-

Dissolve 2-methoxy-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize from a suitable solvent system to yield pure this compound.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural motif is present in compounds designed as kinase inhibitors. In particular, derivatives of aminopyridines and related heterocycles have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).

FGFR4 Signaling Pathway

Aberrant activation of the FGFR4 signaling pathway is implicated in the development and progression of various cancers, particularly hepatocellular carcinoma. The pathway is initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19), leading to receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: The FGF19-FGFR4 signaling cascade and its downstream pathways.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

Causes damage to organs (Nervous system).

-

Toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Do not get in eyes, on skin, or on clothing.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

Wear protective gloves/protective clothing/eye protection/face protection.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in the area of oncology. Its utility as a scaffold for FGFR4 inhibitors highlights its importance in modern drug discovery. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into the synthesis and biological applications of this and related compounds is warranted to explore their full therapeutic potential.

Physicochemical Properties of 6-Methoxy-5-methylpyridin-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Methoxy-5-methylpyridin-3-amine, with the CAS Number 867012-70-2, is a substituted pyridine derivative.[1][2][3][4][5][6] Such compounds are of interest in medicinal chemistry and materials science due to the versatile reactivity of the aminopyridine scaffold. The strategic placement of the methoxy, methyl, and amino groups on the pyridine ring influences its electronic properties, basicity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical properties crucial for its application in research and development.

While specific experimental data for this compound is not extensively available in the public domain, this guide provides a summary of its known identifiers and discusses the general physicochemical properties and experimental considerations for aminopyridine derivatives.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 867012-70-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Chemical Structure | A pyridine ring substituted with a methoxy group at position 6, a methyl group at position 5, and an amino group at position 3. |

Physicochemical Properties (Qualitative Assessment and General Considerations):

Due to the absence of specific experimental data for this compound, this section outlines the expected properties based on the functional groups present and general principles of physical organic chemistry.

-

Melting Point and Boiling Point: The melting and boiling points of aminopyridines are influenced by their molecular weight and the strength of intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.[7][8] The presence of the amino group allows for hydrogen bonding, which would be expected to result in a higher melting and boiling point compared to non-hydrogen bonding analogues. For instance, the related compound 2-amino-6-methylpyridine has a reported melting point of 40-44 °C and a boiling point of 208-209 °C.[9][10]

-

Solubility: The solubility of amines is dependent on the length of the carbon chain and the ability to form hydrogen bonds with the solvent.[7][8] Lower molecular weight amines are generally soluble in water due to hydrogen bonding.[8] The presence of the polar amino and methoxy groups in this compound suggests it would have some solubility in polar solvents. However, the overall hydrocarbon character of the molecule may limit its aqueous solubility. It is expected to be soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.[8]

-

pKa: The basicity of the pyridine nitrogen and the exocyclic amino group are key parameters. The pKa of the conjugate acid of a base is a measure of its basicity. The electron-donating methoxy and methyl groups are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy and methyl groups will contribute to the lipophilicity of the molecule.

Experimental Protocols for Physicochemical Property Determination:

While specific protocols for this compound are not available, the following are general and widely accepted methods for determining the key physicochemical properties of amine-containing organic compounds.

Workflow for Physicochemical Characterization

Caption: General workflow for the synthesis, purification, and physicochemical characterization of an organic compound.

1. Melting Point Determination:

-

Method: Capillary melting point method.

-

Procedure: A small, dry sample of the purified compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The temperature range from which the substance starts to melt until it is completely liquid is recorded as the melting point.

2. Boiling Point Determination:

-

Method: Micro boiling point determination (Siwoloboff method).

-

Procedure: A small amount of the liquid sample is placed in a fusion tube, and a capillary tube, sealed at the upper end, is placed inside with its open end downwards. The fusion tube is attached to a thermometer and heated in a heating bath. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

3. Solubility Determination:

-

Method: Visual assessment in various solvents.

-

Procedure: A small, accurately weighed amount of the compound (e.g., 1 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial. The mixture is vortexed or shaken at a constant temperature. The solubility is determined by visual inspection for the presence of undissolved solid. This can be done for a range of polar and non-polar solvents.

4. pKa Determination:

-

Method: Potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration Procedure: A solution of the amine in water or a suitable solvent is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the acid using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.

-

UV-Vis Spectrophotometry Procedure: The UV-Vis spectrum of the compound is recorded at various pH values. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, is used to calculate the pKa using the Henderson-Hasselbalch equation.

5. LogP Determination:

-

Method: Shake-flask method (OECD Guideline 107).

-

Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways:

Currently, there is no publicly available research that describes the involvement of this compound in specific biological signaling pathways. Research into the biological activity of this compound would be required to elucidate any such interactions.

This compound is a chemical entity with potential for further investigation in various scientific fields. While specific, experimentally determined physicochemical data is sparse, established methodologies can be applied to characterize this compound thoroughly. Such data will be invaluable for researchers and scientists in designing future experiments and applications, particularly in the realm of drug discovery and materials science.

References

- 1. 867012-70-2|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Amino-6-methoxy-5-methylpyridine | [frontierspecialtychemicals.com]

- 3. 3 Amino 6 Methoxy 5 Methylpyridine China Manufacturers & Suppliers & Factory [custchemvip.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. Product Search - BuyersGuideChem [buyersguidechem.com]

- 6. 3-Amino-6-methoxy-5-methylpyridine [infochems.co.kr]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. embibe.com [embibe.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

An In-depth Technical Guide to 6-Methoxy-5-methylpyridin-3-amine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs and derivatives of 6-methoxy-5-methylpyridin-3-amine. This core scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating potential in oncology, neurodegenerative diseases, and infectious diseases. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this privileged heterocyclic system.

Core Chemical Structure

The foundational molecule, this compound, is characterized by a pyridine ring substituted with a methoxy group at the 6-position, a methyl group at the 5-position, and an amine group at the 3-position. The strategic placement of these functional groups provides a versatile platform for synthetic modification and interaction with various biological targets.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various structural analogs and derivatives of the 6-methoxypyridin-3-amine core, categorized by their therapeutic area.

Table 1: Anticancer Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors[1]

| Compound ID | R Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 Cell IC50 (µM) | HCT-116 Cell IC50 (µM) |

| 22c | Quinoline | 0.22 | 23 | 0.13 | 0.02 |

| 22d | 4-Methylquinoline | 0.25 | 35 | 0.18 | 0.04 |

| 22e | 4-Fluoroquinoline | 0.31 | 41 | 0.25 | 0.06 |

Note: The core structure for these compounds is a more complex sulfonamide derivative incorporating a 2-methoxypyridin-3-yl moiety.

Table 2: Antitubercular Activity of 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives[2]

| Compound ID | R Group at N-5 of Phenazine | MIC (µg/mL) vs. M. tuberculosis H37Rv |

| 15 | 3,4-Difluorophenyl | 0.01 - 0.25 |

| Series | 3-Halogenophenyl | 0.01 - 0.25 |

| Series | 3,4-Dihalogenophenyl | 0.01 - 0.25 |

Note: These compounds are complex structures where the 2-methoxypyridin-3-amine is a substituent on a phenazine scaffold.

Table 3: Binding Affinity of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for α-Synuclein Aggregates

| Compound ID | Modification | Kd (nM) for PD brain tissues |

| [¹²⁵I]8i | Iodinated | 5 |

Note: This data highlights the potential of this scaffold in developing imaging agents for neurodegenerative diseases.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for their successful development. Below are representative protocols for key synthetic transformations and biological assays.

Synthesis Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated methoxypyridine-amine with a boronic acid to introduce aryl or heteroaryl substituents.

Materials:

-

Halogenated 6-methoxypyridin-3-amine derivative (e.g., 2-bromo-6-methoxypyridin-3-amine) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a reaction flask, add the halogenated 6-methoxypyridin-3-amine, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to couple 6-methoxypyridin-3-amine with a quinolinyl halide.

Materials:

-

Quinolinyl halide (e.g., 2-chloroquinoline) (1.0 equiv)

-

6-Methoxypyridin-3-amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, combine the quinolinyl halide, 6-methoxypyridin-3-amine, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to reflux (typically 100-120 °C) with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Biological Assay Protocol: PI3K/mTOR Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against PI3K and mTOR kinases.

Materials:

-

Recombinant human PI3K and mTOR enzymes

-

ATP and appropriate substrates

-

Test compounds dissolved in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a 384-well plate, add the assay buffer, enzyme, and test compound solution.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the this compound scaffold.

Caption: PI3K/mTOR signaling pathway with inhibition points.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Solubility Profile of 6-Methoxy-5-methylpyridin-3-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 6-Methoxy-5-methylpyridin-3-amine, a key intermediate in various fields of chemical synthesis. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually to aid researchers in generating precise and reliable solubility data for applications in process development, formulation, and quality control.

Introduction

This compound is a substituted aminopyridine derivative. The arrangement of a basic amino group, an electron-donating methoxy group, and a methyl group on the pyridine ring makes it a versatile building block in medicinal chemistry and materials science.[1] The solubility of such an intermediate in organic solvents is a critical physicochemical property that governs its utility in synthetic chemistry.[2] Understanding the solubility profile is essential for:

-

Optimizing Reaction Conditions: Selecting appropriate solvents to ensure reactants are in the same phase, which influences reaction rates and yields.[3]

-

Developing Purification Strategies: Designing efficient crystallization, extraction, and chromatographic purification processes.

-

Formulation of Products: Ensuring the compound can be effectively formulated for its intended application.

This guide addresses the current gap in publicly available quantitative solubility data for this compound and provides the necessary protocols for researchers to determine these values experimentally.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 867012-70-2 |

| Molecular Formula | C(7)H({10})N(_2)O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Solid (typically white or off-white) |

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar aminopyridine derivatives, a general qualitative solubility profile can be inferred.

For a related isomer, 3-Amino-6-methoxy-2-methylpyridine, the reported solubility is as follows:

Table 1: Qualitative Solubility of a Structurally Related Isomer

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly Soluble | [4] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

This information suggests that this compound is likely to exhibit good solubility in polar organic solvents. However, for precise process design and development, experimental determination of quantitative solubility is highly recommended.

Table 2: Template for Quantitative Solubility Data

Researchers can use the following table to record experimentally determined solubility data for this compound at a specified temperature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., DMSO | e.g., 25 |

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust and widely used gravimetric method for determining the solubility of a solid compound in an organic solvent.[5][6]

4.1. Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is measured. The solubility is then calculated from the mass of the solute and the corresponding volume or mass of the solvent.[7]

4.2. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is critical that the temperature of the sampling equipment is the same as the equilibration temperature.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

-

Quantification of Solute (Gravimetric Method):

-

Dispense a known volume (e.g., 2.0 mL) of the clear, filtered saturated solution into a pre-weighed (tared) evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but well below the melting point of the solute to prevent degradation.

-

Once the solvent is completely removed, place the dish/vial in a drying oven (e.g., 60°C) until a constant weight is achieved.

-

Cool the dish/vial to room temperature in a desiccator before weighing it on the analytical balance.

-

4.4. Calculation

The solubility can be calculated as follows:

-

Mass of Solute (g): (Weight of dish with residue) - (Weight of empty dish)

-

Volume of Solvent (mL): Volume of filtered solution taken for evaporation

Solubility (g/mL) = Mass of Solute (g) / Volume of Solvent (mL)

To express solubility in other common units:

-

g/100 mL: (g/mL) * 100

-

mg/mL: (g/mL) * 1000

-

mol/L: [(g/mL) * 1000] / Molecular Weight of Solute

Visualized Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining solubility.

Caption: Gravimetric Method for Solubility Determination.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 6-Methoxy-5-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a framework for the spectroscopic characterization of the novel compound 6-Methoxy-5-methylpyridin-3-amine. While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this molecule, this document outlines the standardized, detailed experimental protocols that would be employed for its analysis. Additionally, a generalized workflow for such a characterization is presented visually. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and analysis of this compound and its derivatives.

Data Presentation

A thorough investigation of scientific databases and literature did not uncover specific, publicly available experimental spectroscopic data for this compound. Consequently, quantitative data tables for 1H NMR, 13C NMR, IR, and Mass Spectrometry could not be compiled. Researchers who synthesize this compound are encouraged to perform the analyses as outlined in the experimental protocols below to generate this crucial characterization data.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of high-purity, dry this compound is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that obscure key resonances of the analyte.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

1H NMR Acquisition:

-

The NMR spectrometer is tuned and shimmed on the sample to achieve optimal magnetic field homogeneity.

-

A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A sufficient number of scans (typically 8 to 64) are averaged to obtain a spectrum with a good signal-to-noise ratio.

13C NMR Acquisition:

-

A one-dimensional carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

-

A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a background spectrum is collected.

-

A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The sample spectrum is recorded, typically in the range of 4000 to 400 cm-1.

-

An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) may be added to the solution to promote protonation and the formation of [M+H]+ ions in positive ion mode.

Data Acquisition:

-

The prepared solution is introduced into the mass spectrometer's ionization source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Data is collected in positive ion mode to observe the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition with high accuracy.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Commercial Availability and Synthetic Overview of 6-Methoxy-5-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 6-Methoxy-5-methylpyridin-3-amine (CAS No. 1354902-36-3), a substituted aminopyridine of interest in medicinal chemistry and drug discovery. The guide includes a summary of known commercial suppliers, a representative synthetic protocol, and a visualization of the procurement workflow for this research chemical.

Commercial Availability

This compound is available from several chemical suppliers specializing in research and development compounds. While pricing and stock levels are subject to change and require direct inquiry, the following table summarizes publicly available information from various vendors. Researchers are advised to contact the suppliers directly for the most current data and to request certificates of analysis.

| Supplier | CAS Number | Purity | Available Quantities | Pricing |

| Chem-Impex | 1354902-36-3 | >95.0% (TLC) | 250mg, 1g, 5g | Inquire |

| BLD Pharm | 1354902-36-3 | ≥97.0% | 1g, 5g, 25g | Inquire |

| Frontier Specialty Chemicals | 867012-70-2 | Not Specified | Inquire | Inquire |

| Georganics | 867012-70-2 | Laboratory Grade | Inquire | Inquire |

General Applications in Research

Substituted aminopyridines, such as this compound, are valuable building blocks in the synthesis of complex organic molecules. Their utility is prominent in the field of medicinal chemistry, where the pyridine scaffold is a common feature in a wide range of biologically active compounds. While specific signaling pathways involving this compound are not extensively documented in publicly accessible literature, the aminopyridine structural motif is known to be a key pharmacophore in molecules targeting various enzymes and receptors.

Representative Synthetic Protocol

A Representative Multi-Step Synthesis of this compound

This protocol outlines a potential pathway starting from a commercially available dichloropyridine derivative.

Step 1: Nitration of 2,6-dichloropyridine

-

Procedure: To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise while maintaining the temperature below 20°C. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise, keeping the reaction temperature below 30°C. The reaction mixture is heated to 80-90°C for several hours. After completion, the mixture is cooled and poured onto crushed ice. The precipitated product, 2,6-dichloro-3-nitropyridine, is filtered, washed with water, and dried.

Step 2: Ammonolysis of 2,6-dichloro-3-nitropyridine

-

Procedure: 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent such as ethanol, and aqueous ammonia is added. The mixture is heated in a sealed vessel at a temperature of 100-120°C for several hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield 2-amino-6-chloro-3-nitropyridine.

Step 3: Methoxylation of 2-amino-6-chloro-3-nitropyridine

-

Procedure: To a solution of sodium methoxide in methanol, 2-amino-6-chloro-3-nitropyridine is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the methanol is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 2-amino-6-methoxy-3-nitropyridine.

Step 4: Reduction of the Nitro Group

-

Procedure: 2-amino-6-methoxy-3-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield the crude product. Purification by column chromatography or recrystallization affords the final product, this compound. (Note: The introduction of the methyl group at the 5-position would likely involve starting with a methylated pyridine precursor or a subsequent methylation step, depending on the overall synthetic strategy).

Visualized Workflows

Chemical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: A plausible multi-step synthesis pathway for this compound.

Procurement Workflow for a Research Chemical

The diagram below outlines the typical logical steps for a researcher to procure a chemical like this compound.

Caption: A typical workflow for the procurement of a specialized research chemical.

An In-depth Technical Guide to the Safety and Handling of 3-amino-6-methoxy-5-methylpyridine and Structurally Related Compounds

Disclaimer: Information specifically for 3-amino-6-methoxy-5-methylpyridine is limited. This guide provides comprehensive safety and handling data based on structurally analogous compounds. Researchers should handle 3-amino-6-methoxy-5-methylpyridine with extreme caution, assuming it possesses similar or greater hazards than the related molecules presented herein. All quantitative data and protocols are derived from these analogs and should be treated as indicative.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the safety, handling, and experimental considerations for 3-amino-6-methoxy-5-methylpyridine and its structural analogs. Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, this document synthesizes information from closely related pyridines and pyridazines to provide a robust safety framework.

Physicochemical Properties

The properties of 3-amino-6-methoxy-5-methylpyridine are dictated by its functional groups: a pyridine ring, an amino group, a methoxy group, and a methyl group. The amino group imparts basicity, while the methoxy group acts as an electron-donating substituent, influencing the molecule's reactivity and solubility.[1] These features make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Data of a Structural Analog (3-amino-6-methoxy-2-methylpyridine)

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molar Mass | 138.167 g/mol |

| Appearance | Solid (white or off-white) |

| Melting Point | ~ 40 - 45 °C |

| Boiling Point | ~ 250 - 260 °C |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, dichloromethane |

Source: Information derived from data for 3-amino-6-methoxy-2-methylpyridine.

Safety and Hazard Information

The following tables summarize hazard classifications and safety precautions based on data for several analogs. The primary hazards associated with this class of compounds include acute toxicity (if swallowed), skin irritation, serious eye irritation, and respiratory irritation.

Table 2: Hazard Identification for Structural Analogs

| Hazard Statement | Classification (Analog: 6-methoxy-3-pyridinylamine) |

| H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Table 3: First Aid Measures for Accidental Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.[3][4] |

Table 4: Fire Fighting and Accidental Release Measures

| Measure | Protocol |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |

| Specific Hazards | May emit corrosive or toxic fumes (such as nitrogen oxides and carbon monoxide) upon combustion.[5] |

| Personal Precautions | Avoid dust formation. Do not breathe vapors, mist, or gas. Wear self-contained breathing apparatus and full protective clothing.[3] |

| Containment & Cleaning | Use spark-proof tools and explosion-proof equipment. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[3] |

Table 5: Handling, Storage, and Personal Protective Equipment (PPE)

| Aspect | Recommendation |

| Handling | Handle in a well-ventilated area. Wear appropriate PPE. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][6] |

| Storage | Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3][6] |

| Skin Protection | Handle with gloves. Wear impervious, flame-resistant clothing.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] |

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of a closely related analog, 3-amino-6-methoxypyridazine , which illustrates a typical synthetic transformation for this class of compounds.

Synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine

-

Reactants:

-

3-amino-6-chloropyridazine (500 mg, 3.86 mmol)

-

Sodium methoxide (1.0 mL, 4.4 mmol, 25% w/w in methanol)

-

Copper powder (331 mg, 5.17 mmol)

-

Methanol (3 mL)

-

-

Procedure:

-

Combine 3-amino-6-chloropyridazine, sodium methoxide, copper powder, and methanol in a sealed tube.

-

Heat the reaction mixture at 160 °C for 24 hours.

-

After cooling the mixture to room temperature, dilute it with methanol (10 mL).

-

Filter the mixture to remove solid residues.

-

Concentrate the filtrate under vacuum.

-

Purify the resulting residue using silica gel chromatography with a mobile phase of ethyl acetate and hexane (1:2 ratio).

-

The process yields 3-amino-6-methoxypyridazine (413 mg, 85.7% yield).[3]

-

Caption: Workflow for the synthesis of 3-amino-6-methoxypyridazine.

Applications in Research and Development

Aminopyridine derivatives are valuable scaffolds in medicinal chemistry and drug discovery. Their structure allows for various chemical modifications to develop novel compounds with potential therapeutic activities.[8] The amino group can act as a key pharmacophore or a point for further chemical elaboration, while the substituted pyridine ring can be tailored to interact with specific biological targets.

The general role of such compounds is as building blocks for more complex molecules. For instance, aminopyridines are used to synthesize compounds targeting neurological disorders, or as intermediates for agrochemicals like pesticides and herbicides.[8] They are also explored for their potential in developing agents with antimicrobial and anti-inflammatory properties.[8]

Caption: Role of aminopyridines as scaffolds in the drug discovery process.

References

- 1. nbinno.com [nbinno.com]

- 2. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 8. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 6-Methoxy-5-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-5-methylpyridin-3-amine is a substituted aminopyridine that serves as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a methoxy group, and a methyl group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic characterization of this compound, supported by detailed experimental protocols and quantitative data.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound presents a unique combination of functional groups that dictate its reactivity. The electron-donating methoxy and methyl groups, along with the nucleophilic amino group, influence the regioselectivity of its reactions and its utility as a synthetic precursor.[1] This guide will delve into the specifics of its chemical behavior, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and characterization in synthetic workflows.

Physical Properties

| Property | Value | Reference |

| CAS Number | 867012-70-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O | Generic |

| Molecular Weight | 138.17 g/mol | Generic |

Spectroscopic Data

Table 2: Spectroscopic Data for 6-Methoxypyridin-3-amine (for reference)

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons on the pyridine ring will exhibit characteristic shifts, and the methoxy and amino protons will have distinct signals. |

| ¹³C NMR | The carbon atoms of the pyridine ring, the methoxy group, and any substituents will have unique chemical shifts, aiding in structural confirmation. |

| IR Spectroscopy | Key vibrational frequencies will include N-H stretching for the amine, C-O stretching for the methoxy ether, and C=C/C=N stretching from the pyridine ring. |

| Mass Spectrometry | The molecular ion peak (M+) would confirm the molecular weight. Fragmentation patterns can provide further structural information. For 6-methoxypyridin-3-amine, the theoretical m/z for the molecular ion is 124.14.[2] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine precursors. A common strategy involves the introduction of the substituents in a controlled manner.[1]

General Synthetic Approach

A plausible synthetic route, based on established pyridine chemistry, is outlined below. This represents a logical pathway, though specific experimental validation for this exact sequence for this particular molecule is not detailed in the available literature.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on common organic synthesis methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Halogenation of a suitable 5-methylpyridine precursor.

-

Reactants: 3-Amino-5-methylpyridine, Bromine, Acetic Acid.

-

Procedure: To a solution of 3-amino-5-methylpyridine in acetic acid, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by workup to isolate the brominated product.

Step 2: Methoxylation.

-

Reactants: Brominated pyridine intermediate, Sodium methoxide, Methanol.

-

Procedure: The halogenated pyridine is refluxed with a solution of sodium methoxide in methanol. The progress of this nucleophilic aromatic substitution is monitored by TLC or GC-MS.

Step 3: Nitration.

-

Reactants: Methoxy-methylpyridine intermediate, Nitrating mixture (e.g., HNO₃/H₂SO₄).

-

Procedure: The substrate is carefully added to a pre-cooled nitrating mixture. The reaction temperature is maintained to control the regioselectivity of the nitration.

Step 4: Reduction of the Nitro Group.

-

Reactants: Nitrated intermediate, Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C).

-

Procedure: The nitro-substituted pyridine is treated with a suitable reducing agent to convert the nitro group to the primary amine, yielding the final product.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a strong activating group and a nucleophile, while the methoxy and methyl groups are also electron-donating, further activating the pyridine ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

The electron-rich nature of the pyridine ring in this compound makes it susceptible to electrophilic attack. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution.

Potential Electrophilic Reactions:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to halogenation at the 2- or 4-positions.

-

Nitration: While the amino group can be sensitive to strong acids, carefully controlled nitration could introduce a nitro group onto the ring.

Nucleophilic Reactions of the Amino Group

The primary amino group is nucleophilic and can participate in a variety of reactions.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize this molecule in cross-coupling reactions, it would first need to be converted to a suitable precursor, such as a halogenated derivative (e.g., 3-bromo-6-methoxy-5-methylpyridine). This derivative could then participate in reactions like the Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds, respectively.

4.3.1. Suzuki Coupling

4.3.2. Buchwald-Hartwig Amination

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is characterized by the activating effects of the amino, methoxy, and methyl groups, making it amenable to electrophilic substitution. The nucleophilic amino group provides a handle for a wide range of functional group transformations. For use in modern cross-coupling methodologies, prior conversion to a halogenated derivative is necessary. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, which should prove beneficial to researchers in the fields of medicinal chemistry and materials science. Further experimental work to fully elucidate and quantify the reactivity of this specific molecule would be a valuable contribution to the field.

References

The Versatility of Substituted Aminopyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of the current applications of substituted aminopyridines in drug discovery, focusing on their roles as kinase inhibitors, ion channel modulators, and agents targeting cancer, neurodegenerative diseases, and inflammation. This document details key structure-activity relationships (SAR), presents quantitative pharmacological data, outlines relevant experimental protocols, and visualizes associated signaling pathways.

Substituted Aminopyridines as Kinase Inhibitors

Substituted aminopyridines have proven to be a fertile ground for the development of potent and selective kinase inhibitors, leveraging their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Their amenability to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases is a hallmark of cancer. Substituted aminopyridines have been successfully employed to target these enzymes. For instance, a series of 2-aminopyridine derivatives have been identified as potent inhibitors of CDK8, a transcriptional regulator implicated in colon cancer.

Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives against CDK8

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound 29 | CDK8 | 46 | Biochemical | [1] |

| Cdk8-IN-3 Analog | CDK8/cyclin C | 1.5 | Kinase Assay | [2] |

| Cdk8-IN-3 Analog | CDK19/cyclin C | 1.9 | Kinase Assay | [2] |

| Cdk8-IN-3 Analog | CDK9/cyclin T1 | 1100 | Kinase Assay | [2] |

| BI-1347 | CDK8/CycC | 1 | Biochemical | [3] |

| Cortistatin A | CDK8, CDK19 | 12 | Biochemical | [3] |

IC50: Half maximal inhibitory concentration.

These compounds often exert their anticancer effects by modulating key signaling pathways, such as the Wnt/β-catenin pathway. Inhibition of CDK8 can lead to the suppression of β-catenin-driven transcription, resulting in cell cycle arrest and reduced proliferation of cancer cells.[1]

Caption: Wnt/β-catenin signaling and its inhibition by a substituted aminopyridine CDK8 inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Substituted aminopyridines have also been investigated as inhibitors of EGFR, a tyrosine kinase frequently overexpressed in various cancers. Spiro[indoline-3,4′-piperidine] derivatives containing an aminopyridine moiety have shown potent inhibitory activity against wild-type EGFR and HER2.

Table 2: Inhibitory Activity of Aminopyridine-Containing Spiro Derivatives against EGFR and HER2

| Compound | EGFR-wt (% Inhibition at 0.5 µM) | HER2 (% Inhibition at 0.5 µM) | Reference |

| A1 | 93 | 91 | [4] |

| A2 | 94 | 95 | [4] |

| A3 | 81 | 88 | [4] |

| A4 | 73 | 66 | [4] |

| Neratinib | 98 | 94 | [4] |

Substituted Aminopyridines as Ion Channel Modulators

The ability of substituted aminopyridines to modulate the activity of ion channels has led to their development for treating neurological disorders. 4-aminopyridine (4-AP) and its derivatives are well-known blockers of voltage-gated potassium (Kv) channels.

Potassium (K+) Channel Blockers

By blocking Kv channels, 4-aminopyridine enhances neurotransmitter release and improves nerve impulse conduction in demyelinated neurons. This mechanism of action forms the basis for its use in improving walking in patients with multiple sclerosis.[5]

Table 3: Inhibitory Activity of 4-Aminopyridine and its Analogs against Kv Channels

| Compound | Target | IC50 (µM) | Reference |

| 4-Aminopyridine (4-AP) | Kv1.1 | 170 | [6] |

| 4-Aminopyridine (4-AP) | Kv1.2 | 230 | [6] |

| 4-Aminopyridine (4-AP) | Kv1.1 | 89 (at +40 mV) | [7] |

| 3-Aminopyridine (3-AP) | Kv1.1 | 2200 (at +40 mV) | [7] |

| 3Me4AP | Shaker K+ channel | 37 (at +10 mV) | [8] |

| 3F4AP | Shaker K+ channel | 160 (at +10 mV) | [8] |

The blocking effect of these compounds is often voltage-dependent, with the potency decreasing at more depolarized membrane potentials.[8]

Applications in Cancer Therapy

Beyond kinase inhibition, substituted aminopyridines exhibit anticancer activity through various other mechanisms.

Dual Inhibitors of Ecto-5'-nucleotidase (e5'NT) and Tissue Non-specific Alkaline Phosphatase (TNAP)

Certain 4-aminopyridine-based amide derivatives have been identified as dual inhibitors of e5'NT and TNAP, enzymes overexpressed in several cancers. These inhibitors have shown potent anticancer activity.

Table 4: Inhibitory Activity of 4-Aminopyridine Derivatives against e5'NT and TNAP

| Compound | Target | IC50 (µM) | Reference |

| 10a | h-TNAP | 0.25 ± 0.05 | [9] |

| Suramin (reference) | h-TNAP | 42.1 ± 7.8 | [9] |

Compound 10a was found to be approximately 168-fold more potent than the reference inhibitor suramin.[9]

Applications in Neurodegenerative Disorders

The neuroprotective and symptomatic relief properties of substituted aminopyridines make them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease and multiple sclerosis.

Inhibition of Amyloid-β Aggregation

A pyridine amine derivative has been shown to inhibit both self- and metal-induced aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease. This compound also demonstrated the ability to improve cognitive function in a mouse model of the disease.[10]

Symptomatic Treatment of Multiple Sclerosis

As previously mentioned, 4-aminopyridine (dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis by blocking potassium channels.[5]

Anti-inflammatory Applications

Substituted aminopyridines have also demonstrated significant anti-inflammatory properties.

Modulation of Inflammatory Cytokines

In a mouse model of burn injury, 4-aminopyridine was shown to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory markers.[11]

Experimental Protocols

General Procedure for the Synthesis of 2-Aminopyridine Derivatives

A common method for the synthesis of substituted 2-aminopyridines involves a one-pot, three-component reaction.

Caption: A generalized workflow for the three-component synthesis of substituted aminopyridines.

Protocol:

-

In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

To this solution, add the appropriate amine (e.g., benzylamine, 1.0 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the crystalline product often precipitates. Isolate the product by filtration.

-

Wash the isolated product with cold ethanol.

-

Dry the final product under vacuum.

In Vitro Kinase Assay (CDK8 Inhibition)

A common method to assess the inhibitory potential of compounds against CDK8 is a luminescence-based kinase assay.

Protocol:

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Prepare a master mix containing the buffer, ATP, and a CDK substrate peptide at twice the final desired concentration.

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and transfer a small volume to an assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Dilute the CDK8/Cyclin C enzyme to a 2x final concentration in the assay buffer and add it to all wells except the negative controls.

-

Reaction Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls to determine the IC50 value.[3][12]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted aminopyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[13]

In Vivo Anti-inflammatory Assay (Rat Model of Immune Complex-Induced Inflammation)

Protocol:

-

Animal Model: Utilize a rat model for immune complex-induced inflammation.

-

Compound Administration: Administer the test compounds (substituted aminopyridine derivatives) to the rats.

-

Induction of Inflammation: Induce inflammation through the injection of an immune complex-forming agent.

-

Assessment of Inflammation: Monitor and quantify the inflammatory response. This can include measuring paw edema, assessing histopathological changes in tissues, and analyzing the levels of inflammatory markers (e.g., cytokines, antibodies) in blood samples.

-

Data Analysis: Compare the inflammatory response in the treated groups to a control group to evaluate the anti-inflammatory efficacy of the compounds.[4][14]

Conclusion

Substituted aminopyridines represent a highly versatile and valuable scaffold in drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of a wide range of biological targets. The successful development of aminopyridine-based drugs, such as dalfampridine, and the promising preclinical data for numerous other derivatives in oncology, neurodegeneration, and inflammatory diseases, underscore the enduring potential of this chemical class. Future research in this area will likely focus on the development of next-generation substituted aminopyridines with improved pharmacokinetic profiles and enhanced target specificity, further expanding their therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

electronic effects of substituents on the pyridine ring in 6-Methoxy-5-methylpyridin-3-amine

An In-depth Technical Guide to the Electronic Effects of Substituents on the Pyridine Ring in 6-Methoxy-5-methylpyridin-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the electronic effects of the amino, methyl, and methoxy substituents on the pyridine ring of this compound. Understanding these effects is critical for researchers, scientists, and drug development professionals, as they dictate the molecule's reactivity, basicity, and potential for intermolecular interactions. This document details the individual and combined influence of these functional groups through inductive and resonance effects, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate the complex electronic landscape of the molecule.

Introduction to Electronic Effects on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring carbons via the inductive effect (-I) and, to a lesser extent, the resonance effect (-M).[1] This inherent electron deficiency makes pyridine less reactive than benzene towards electrophilic aromatic substitution, which preferentially occurs at the C3 (meta) position.[2]

The introduction of substituents profoundly modifies this electronic landscape. Substituents are broadly classified by their ability to donate or withdraw electron density through two primary mechanisms:

-

Inductive Effect (I): The polarization of a sigma (σ) bond due to the electronegativity difference between atoms. This effect weakens with distance. Alkyl groups are typically electron-donating (+I), while electronegative atoms like oxygen and halogens are electron-withdrawing (-I).[3][4]

-

Resonance (Mesomeric) Effect (M): The delocalization of pi (π) electrons across the aromatic system. Groups with lone pairs adjacent to the ring (e.g., -NH₂, -OCH₃) can donate electron density into the ring (+M effect), while groups with π-bonds to electronegative atoms (e.g., -NO₂) withdraw density (-M effect).[5][6] The resonance effect is most pronounced at the ortho and para positions.[5]

In this compound, the interplay of these effects from three distinct substituents determines the overall electron distribution, the basicity of the ring nitrogen, and the reactivity of each position on the ring.

Analysis of Individual Substituent Effects

The electronic contribution of each substituent is analyzed below, considering its position on the pyridine ring.

Amino Group (-NH₂) at C3

-

Inductive Effect (-I): The nitrogen of the amino group is more electronegative than carbon, exerting a moderate electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pair of electrons on the amino nitrogen can be delocalized into the pyridine ring. This is a powerful electron-donating effect.[5] When positioned at C3, this +M effect increases electron density primarily at the C2, C4, and C6 positions.

-

Overall Effect: The +M effect strongly dominates the -I effect, making the amino group a potent activating group. It significantly increases the electron density of the ring, enhancing its reactivity towards electrophiles.

Methyl Group (-CH₃) at C5

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma-bond framework due to the electropositivity of hydrogen atoms relative to carbon.[7] This +I effect modestly increases the electron density of the ring.

-

Hyperconjugation: A weaker electron-donating effect involving the overlap of C-H σ-bonds with the ring's π-system.

-

Overall Effect: The methyl group is a weak activating group, slightly increasing the ring's electron density and basicity.[5][8]

Methoxy Group (-OCH₃) at C6

-

Inductive Effect (-I): The highly electronegative oxygen atom strongly withdraws electron density through the C-O sigma bond.[9]

-

Resonance Effect (+M): The oxygen atom has lone pairs that can be donated into the ring's π-system. This +M effect increases electron density, particularly at the C3 and C5 positions (para and ortho, respectively, to C6).[10]

-

Overall Effect: The methoxy group exhibits dual character.[6] Its strong -I effect decreases the basicity of the nearby ring nitrogen.[9] However, its +M effect can activate the ring towards electrophilic substitution. The net impact depends on the specific reaction or property being measured.

Combined Electronic Effects and Reactivity

The net electronic effect is a vector sum of the individual contributions.

-

Electron Density: The pyridine ring in this compound is significantly electron-rich compared to unsubstituted pyridine. The potent +M effect of the C3-amino group and the +M effect of the C6-methoxy group work synergistically to increase electron density, especially at the C2 and C4 positions. The C5-methyl group provides a smaller, general increase in electron density. This high electron density makes the molecule more susceptible to electrophilic attack and potentially to oxidation.

-

Basicity: The basicity of the ring nitrogen (pKa of the conjugate acid) is a crucial parameter. The pKa of unsubstituted pyridinium is approximately 5.23.[11]

-

The electron-donating C3-amino and C5-methyl groups increase the electron density on the ring nitrogen, which would be expected to increase basicity.

-

However, the C6-methoxy group, being ortho to the nitrogen, exerts a powerful -I effect that withdraws electron density from the nitrogen, significantly decreasing basicity.[9]

-